N-(2,5-dimethylphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
N-(2,5-dimethylphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a 2,5-dimethylphenyl group attached to the amide nitrogen and a 1-[(2-methylphenyl)methyl]-substituted indole-3-thio moiety connected via a sulfanyl bridge. This compound’s design incorporates sterically demanding aromatic substituents, which likely enhance lipophilicity and influence its conformational flexibility.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-18-12-13-20(3)23(14-18)27-26(29)17-30-25-16-28(24-11-7-6-10-22(24)25)15-21-9-5-4-8-19(21)2/h4-14,16H,15,17H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXCMZKOJKCLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide, a compound with the molecular formula C26H26N2OS, has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a unique structure that includes indole and sulfur moieties, which may influence its interaction with biological targets.
Chemical Structure and Properties
The compound's IUPAC name is N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide. Its molecular weight is approximately 414.57 g/mol, and it typically exhibits a purity of about 95% in research applications.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N2OS |
| Molecular Weight | 414.57 g/mol |
| Purity | ~95% |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the sulfur atom and the indole ring are critical for these interactions, potentially affecting several biochemical pathways involved in cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds with similar structural features often exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole and thiazole can effectively inhibit tumor growth by inducing apoptosis in cancer cells .
Case Study:
In a comparative study involving indole derivatives, a related compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of less than 10 µM against various cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Compounds with sulfur-containing groups have been noted for their antibacterial properties. For example, thiazole derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria .
Table: Antibacterial Activity Comparison
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| N-(2,5-dimethylphenyl)... | E. coli | 15 |
| Related Indole Derivative | S. aureus | 10 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl rings and the introduction of electron-donating or withdrawing groups can significantly alter its potency.
Key Findings:
- Methyl Substituents: The presence of methyl groups on the phenyl rings enhances lipophilicity, which may improve cellular uptake.
- Sulfur Atom: The sulfur atom plays a pivotal role in mediating interactions with biological targets, potentially by forming disulfide bonds or coordinating with metal ions in enzymes.
Scientific Research Applications
Anticancer Activity
N-(2,5-dimethylphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide has shown promise in anticancer research:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. Studies indicate that similar compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
-
Case Studies :
- A study on leukemia cells demonstrated that related compounds inhibited proliferation with IC50 values ranging from 0.3 to 1.2 µM, suggesting strong cytotoxic effects against malignant cells .
- Another investigation focused on solid tumors revealed significant growth inhibition in various cancer cell lines, including breast and lung cancer models.
Antimicrobial Activity
The compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease research:
- Mechanism of Action : Similar thienopyrimidine derivatives have been shown to disrupt essential cellular processes in bacteria and fungi, leading to cell death.
-
Case Studies :
- Research has demonstrated that derivatives with structural similarities exhibit significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.
- A comparative study showed effectiveness against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this compound .
Enzyme Inhibition
The compound may also serve as a valuable tool in studying enzyme inhibition:
- Potential Targets : It is hypothesized that this compound could inhibit specific enzymes involved in metabolic pathways or cellular signaling.
- Research Findings : Preliminary studies suggest that related compounds can modulate enzyme activity, providing insights into their role in disease mechanisms and potential therapeutic applications.
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s unique indole-3-thio group distinguishes it from related acetamides. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The target compound’s 2,5-dimethylphenyl and 2-methylbenzyl groups increase logP, favoring membrane permeability. In contrast, trifluoromethyl groups () balance lipophilicity with polarity .
- Hydrogen Bonding : The indole-thio group’s sulfur atom may engage in weak H-bonding, whereas sulfonamide analogs () exhibit stronger H-bond acceptor capacity .
Conformational Analysis
emphasizes the conformational flexibility of acetamide derivatives. The dihedral angles between aromatic rings in 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide range from 54.8° to 77.5°, suggesting substituent-dependent spatial arrangements that could influence target binding . The target compound’s 2-methylbenzyl group may restrict rotation, stabilizing a bioactive conformation.
Q & A
Q. What are the optimal synthetic routes for N-(2,5-dimethylphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide, and how can intermediates be characterized?
The synthesis involves multi-step reactions, including thiolation of indole derivatives and subsequent coupling with acetamide precursors. A validated method uses 1,3,4-oxadiazole-thiol intermediates (e.g., 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol) as key building blocks. Characterization of intermediates relies on techniques like EIMS (Electron Ionization Mass Spectrometry) for molecular ion peaks (e.g., m/z 189 [M]+) and NMR for structural confirmation (e.g., δ 7.04 ppm for H-5’ in indole rings) . Optimization requires monitoring reaction conditions (e.g., temperature, solvent polarity) to avoid side products like over-oxidized sulfones.
Q. Which analytical methods are validated for quantifying this compound in pharmacokinetic studies?
A stability-indicating HPLC method with UV detection has been developed, validated for specificity, linearity (R² > 0.999), and precision (%RSD < 2%). The method uses a C18 column and mobile phase gradients (e.g., acetonitrile:phosphate buffer) to separate degradation products. Detection limits are reported at 0.1 µg/mL, suitable for raw material and formulation analysis .
Advanced Research Questions
Q. How do conformational dynamics of the sulfanyl-indole moiety influence biological activity?
Crystallographic studies of structurally related acetamides reveal that dihedral angles between aromatic rings (e.g., 54.8°–77.5°) and hydrogen-bonding patterns (N–H⋯O interactions forming R₂²(10) dimers) critically impact ligand-receptor binding. For example, steric repulsion between the indole and dimethylphenyl groups can reduce affinity for hydrophobic binding pockets. Computational modeling (DFT or MD simulations) is recommended to predict bioactive conformers .
Q. What strategies resolve contradictions in reported bioactivity data for sulfanyl-acetamide derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell line sensitivity, solvent DMSO concentration). A meta-analysis approach is advised:
- Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
- Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
- Cross-reference spectral data (e.g., FTIR amide-I bands at ~1650 cm⁻¹) to confirm compound integrity .
Q. How can coordination chemistry enhance the pharmacological profile of this compound?
Metal complexes (e.g., with Cu²⁺ or Zn²⁺) may improve stability and bioactivity. For example, N-(2-hydroxyphenyl)acetamide derivatives form octahedral complexes that exhibit enhanced antimicrobial activity. Synthesis involves refluxing the ligand with metal salts in ethanol, followed by characterization via magnetic susceptibility and ESR spectroscopy .
Methodological Considerations
Q. What experimental design is recommended for stability studies under forced degradation?
Expose the compound to stress conditions:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative degradation : 3% H₂O₂ at room temperature.
- Photolytic stress : UV light (254 nm) for 48 hours.
Monitor degradation via HPLC and LC-MS to identify major impurities (e.g., sulfoxide or deacetylated products) .
Q. How to address low solubility in aqueous buffers during in vitro assays?
Use co-solvents like PEG-400 (<2% v/v) or cyclodextrin-based encapsulation. Confirm solubility via dynamic light scattering (DLS) and ensure solvents do not interfere with assay endpoints (e.g., ATP-based viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
